molecular formula C4H5IN2O2 B12346893 6-Iodo-1,3-diazinane-2,4-dione

6-Iodo-1,3-diazinane-2,4-dione

Cat. No.: B12346893
M. Wt: 240.00 g/mol
InChI Key: QROIAUODFCRVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms. The presence of an iodine atom at the 6th position and carbonyl groups at the 2nd and 4th positions makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1,3-diazinane-2,4-dione typically involves the iodination of 1,3-diazinane-2,4-dione. One common method is the reaction of 1,3-diazinane-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Higher oxidation state derivatives such as carboxylic acids.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

6-Iodo-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can block the enzyme’s activity, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-1,3-diazinane-2,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for exploring new chemical and biological activities .

Properties

Molecular Formula

C4H5IN2O2

Molecular Weight

240.00 g/mol

IUPAC Name

6-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5IN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)

InChI Key

QROIAUODFCRVFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)I

Origin of Product

United States

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